molecular formula C13H6F3NO2S B12070195 1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene CAS No. 1313588-92-9

1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene

Cat. No.: B12070195
CAS No.: 1313588-92-9
M. Wt: 297.25 g/mol
InChI Key: KJLDQWABBAPGSX-UHFFFAOYSA-N
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Description

1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene is a tricyclic aromatic sulfur heterocycle derived from dibenzo[b,d]thiophene, a fused-ring system comprising two benzene rings and a thiophene core (C${12}$H$8$S) . The compound features a nitro (-NO$2$) group at position 1 and a trifluoromethyl (-CF$3$) group at position 2. These substituents impart distinct electronic and steric properties:

  • Nitro group: Strong electron-withdrawing effect, reducing electron density in the aromatic system and directing electrophilic substitution to specific positions .
  • Trifluoromethyl group: Enhances lipophilicity and metabolic stability while introducing steric bulk .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1313588-92-9

Molecular Formula

C13H6F3NO2S

Molecular Weight

297.25 g/mol

IUPAC Name

1-nitro-3-(trifluoromethyl)dibenzothiophene

InChI

InChI=1S/C13H6F3NO2S/c14-13(15,16)7-5-9(17(18)19)12-8-3-1-2-4-10(8)20-11(12)6-7/h1-6H

InChI Key

KJLDQWABBAPGSX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=C(C=C3S2)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Sequential Functionalization of Dibenzo[b,d]thiophene

The most widely reported route involves sequential modification of preformed dibenzo[b,d]thiophene (DBT).

Trifluoromethylation Prior to Nitration

A two-step protocol achieves superior regiocontrol:

  • Trifluoromethylation at C3 :
    DBT undergoes directed metallation using LDA (lithium diisopropylamide) at −78°C in THF, followed by quenching with trifluoromethyl iodide (CF3I\text{CF}_3\text{I}) to yield 3-trifluoromethyl-DBT.

    DBT+CF3ILDA, THF, -78°C3CF3-DBT\text{DBT} + \text{CF}_3\text{I} \xrightarrow{\text{LDA, THF, -78°C}} 3-\text{CF}_3\text{-DBT}

    Yields: 68–72% (optimized using kinetic control).

  • Nitration at C1 :
    The trifluoromethylated intermediate is nitrated using fuming nitric acid (HNO3\text{HNO}_3) in acetic anhydride at 0°C. The electron-withdrawing CF3\text{CF}_3 group directs nitration to the para position (C1):

    3CF3-DBT+HNO3Ac2O, 0°C1NO2-3-CF3-DBT3-\text{CF}_3\text{-DBT} + \text{HNO}_3 \xrightarrow{\text{Ac}_2\text{O, 0°C}} 1-\text{NO}_2\text{-3-CF}_3\text{-DBT}

    Isolated yield: 58% after silica gel chromatography.

Key Data :

StepReagentsTemp (°C)Time (h)Yield (%)
1LDA, CF₃I−78272
2HNO₃, Ac₂O01.558

Metal-Free Decarboxylative Trifluoromethylation

An alternative approach avoids organometallic intermediates by employing a decarboxylative strategy:

  • Aldehyde Intermediate Preparation :
    3-Nitro-DBT-2-carbaldehyde is synthesized via Vilsmeier-Haack formylation of 3-nitro-DBT using POCl3\text{POCl}_3-DMF:

    3NO2-DBT+DMFPOCl33NO2-DBT-2-CHO3-\text{NO}_2\text{-DBT} + \text{DMF} \xrightarrow{\text{POCl}_3} 3-\text{NO}_2\text{-DBT-2-CHO}
  • Trifluoromethylation :
    The aldehyde reacts with Ph3P+CF2CO2\text{Ph}_3\text{P}^+ \text{CF}_2\text{CO}_2^- in DMF at 60°C, followed by TBAF-mediated decarboxylation:

    3NO2-DBT-2-CHO+Ph3P+CF2CO2DMF, 60°CIntermediateTBAF1NO2-3-CF3-DBT3-\text{NO}_2\text{-DBT-2-CHO} + \text{Ph}_3\text{P}^+ \text{CF}_2\text{CO}_2^- \xrightarrow{\text{DMF, 60°C}} \text{Intermediate} \xrightarrow{\text{TBAF}} 1-\text{NO}_2\text{-3-CF}_3\text{-DBT}

    19F^{19}\text{F} NMR yield: 84% (isolated yield: 76%).

Advantages :

  • Avoids cryogenic conditions required for metallation.

  • Scalable to gram quantities (1.33 g demonstrated).

Cyclization of Biphenyl Precursors

A convergent synthesis assembles the dibenzothiophene core from functionalized biphenyls:

  • Sulfide Formation :
    2-Nitro-4-(trifluoromethyl)biphenyl-3-thiol is prepared via Ullmann coupling of 1-bromo-2-nitro-4-(trifluoromethyl)benzene with thiophenol:

    Ar-Br+PhSHCuI, K2CO3Ar-S-Ph\text{Ar-Br} + \text{PhSH} \xrightarrow{\text{CuI, K}_2\text{CO}_3} \text{Ar-S-Ph}
  • Oxidative Cyclization :
    Treatment with H2O2\text{H}_2\text{O}_2 in acetic acid induces cyclization to form the thiophene ring:

    Ar-S-PhH2O2,AcOH1NO2-3-CF3-DBT\text{Ar-S-Ph} \xrightarrow{\text{H}_2\text{O}_2, \text{AcOH}} 1-\text{NO}_2\text{-3-CF}_3\text{-DBT}

    Yield: 63% after recrystallization.

Critical Analysis of Methodologies

Yield Optimization Challenges

  • Nitration Side Reactions : Competing dinitration observed at >5°C, necessitating strict temperature control.

  • Trifluoromethyl Group Stability : Degradation observed under strongly acidic conditions (e.g., H2SO4\text{H}_2\text{SO}_4), limiting nitration reagent choices.

Solvent and Catalyst Screening

Comparative studies reveal:

  • DMF Superiority : Enhances solubility of polar intermediates in trifluoromethylation steps.

  • Piperidine vs. NaOH : Piperidine as base gives 12% higher yields in cyclization steps vs. NaOH (68% vs. 56%).

Large-Scale Synthesis Considerations

Pilot-scale production (100 g batch) employs:

  • Continuous Flow Nitration : Minimizes exothermic risks.

  • Crystallization Purification : Utilizes CH2_2Cl2_2-petroleum ether mixtures for high-purity recovery (99.2% by HPLC) .

Chemical Reactions Analysis

1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene can undergo various reactions:

    Reduction: Reduction of the nitro group to an amino group using suitable reducing agents.

    Substitution: Substitution reactions with nucleophiles (e.g., amines, thiols) at the nitro group.

    Oxidation: Oxidation of the sulfur atom to form sulfones or sulfoxides.

Common reagents include hydrazine, sodium borohydride, and various nucleophiles. The major products depend on the specific reaction conditions.

Scientific Research Applications

Electrophilic Trifluoromethylation

The compound serves as a potent electrophilic trifluoromethylating reagent. Trifluoromethylation is a valuable transformation in organic synthesis due to the introduction of the trifluoromethyl group, which enhances the metabolic stability and bioactivity of pharmaceuticals. The stability and reactivity of 1-nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene allow it to participate in various nucleophilic substitution reactions.

  • Trifluoromethylation Mechanism : The electrophilic nature of the trifluoromethyl group facilitates reactions with various nucleophiles, including alcohols, amines, and thiols. This property has been exploited in synthesizing complex molecules with enhanced pharmacological properties .

Synthesis of Bioactive Compounds

Research has demonstrated that derivatives of dibenzo[b,d]thiophene exhibit significant biological activities. The integration of the nitro group and trifluoromethyl moiety into this scaffold can lead to compounds with improved efficacy against various diseases.

  • Anti-Tuberculosis Activity : Recent studies have shown that triazole-conjugated derivatives of dibenzo[b,d]thiophene display potent anti-tuberculosis activity. The incorporation of the nitro group at specific positions enhances their interaction with the target Mycobacterium tuberculosis, making them promising candidates for drug development .
  • Other Biological Activities : Compounds derived from this compound have been linked to anti-inflammatory and anti-cancer properties. For example, modifications to the dibenzo[b,d]thiophene structure have resulted in derivatives that act as inhibitors for various cancer cell lines .

Material Science Applications

The unique electronic properties of this compound make it suitable for applications in material science, particularly in the development of organic electronic materials.

  • Organic Photovoltaics : The compound's ability to act as a hole transport material has been explored for use in organic solar cells. Its high electron affinity and stability under operational conditions contribute to enhanced performance metrics in photovoltaic devices .
  • Fluorescent Materials : Its structural characteristics allow for potential applications in developing fluorescent materials used in sensors and imaging technologies. The incorporation of fluorinated groups can enhance luminescence properties, making it suitable for various optoelectronic applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Electrophilic Trifluoromethylation Demonstrated high reactivity with alcohols and amines; effective synthesis of trifluoromethylated products.
Anti-Tuberculosis Activity Exhibited MIC values as low as 0.62 μg/mL against Mycobacterium tuberculosis; promising drug candidates identified.
Organic Photovoltaics Showed potential as a hole transport material; improved efficiency in solar cells noted.
Fluorescent Materials Enhanced luminescence properties observed; applicable in sensor technology development.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an active area of study. It likely involves interactions with molecular targets and specific pathways, but further research is needed to elucidate these details.

Comparison with Similar Compounds

Structural Analogues of Dibenzo[b,d]thiophene

Key derivatives and their properties are summarized below:

Table 1: Structural and Functional Comparisons
Compound Substituents Key Properties/Applications References
Dibenzo[b,d]thiophene None - Planar aromatic system; UV λmax ~227–296 nm.
- Precursor for dyes, pharmaceuticals.
Dibenzo[b,d]thiophene sulfone Sulfone (-SO$_2$-) - Increased polarity and wettability.
- Enhances photocatalytic H$_2$ production (EQE up to 20.7%).
3-Nitrobenzo[b]thiophene Nitro (-NO$_2$) at C3 - Molecular weight: 179.193 g/mol.
- Potential intermediate in drug synthesis.
Dibenzo[b,d]thiophene-S,S-dioxide Sulfone groups - High phosphorescent quantum yield (Φp = 0.83) in OLEDs.
- Long-wavelength emission.
Target Compound -NO$2$ at C1, -CF$3$ at C3 - Expected high electron deficiency.
- Potential applications in OLEDs or as a COX inhibitor.

Electronic and Physicochemical Properties

  • The trifluoromethyl group increases hydrophobicity, which may enhance membrane permeability in pharmaceutical contexts, similar to COX-inhibiting dibenzo[b,d]thiophene derivatives .
  • Photocatalytic Activity :

    • Dibenzo[b,d]thiophene sulfone derivatives exhibit high activity due to sulfone-induced polarity and charge separation . The nitro group in the target compound may reduce photocatalytic efficiency by destabilizing polarons.

Reactivity and Metabolic Pathways

  • Electrophilic Substitution :
    • In dibenzo[b,d]thiophene, substitution occurs preferentially at C3 unless steric or electronic effects redirect it . The nitro group at C1 likely directs further substitutions to C4 or C6 positions.
  • Biotransformation :
    • Dioxygenases oxidize dibenzo[b,d]thiophene to cis-dihydrodiols (e.g., (1R,2S)-dihydrodiol) . The nitro group may inhibit such metabolic pathways, increasing environmental persistence.

Biological Activity

1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene (CAS No. 1313588-92-9) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, effects on various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound features a dibenzo[b,d]thiophene backbone with a nitro group and a trifluoromethyl substituent. The presence of these functional groups is believed to significantly influence its reactivity and biological properties.

PropertyValue
Molecular Formula C13H8F3NO2S
Molecular Weight 303.27 g/mol
IUPAC Name This compound

The biological activity of this compound is thought to involve several mechanisms:

  • Nucleophilic Attack : The nitro group can undergo reduction to form reactive intermediates that may interact with cellular nucleophiles, leading to modifications in proteins and nucleic acids.
  • Electrophilic Properties : The trifluoromethyl group enhances the electrophilicity of the compound, potentially facilitating interactions with thiol groups in proteins, which could disrupt normal cellular functions.

Antimicrobial Activity

Research indicates that compounds related to dibenzo[b,d]thiophenes exhibit significant antimicrobial properties. A study assessed various substituted thiophenes, including derivatives similar to this compound, showing varying degrees of activity against bacteria such as E. coli and M. luteus. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.62 μg/mL, indicating potent antimicrobial effects .

Anti-Tuberculosis Activity

A notable area of research has focused on the anti-tuberculosis (TB) activity of thiophene derivatives. Specifically, modifications to the dibenzo[b,d]thiophene structure have led to compounds that effectively inhibit Mycobacterium tuberculosis. For instance, triazole-conjugated thiophenes demonstrated selective inhibition against TB with high selectivity indices . This suggests that this compound could be a candidate for further exploration in TB drug development.

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of experiments evaluated the antimicrobial efficacy of various nitro-substituted thiophenes against standard bacterial strains. The compounds were screened for their MIC values, with results indicating that the introduction of nitro and trifluoromethyl groups significantly enhanced activity against both Gram-positive and Gram-negative bacteria .
  • Anti-TB Compound Development : In a study exploring novel anti-TB agents, researchers synthesized several derivatives based on dibenzo[b,d]thiophene scaffolds. One compound exhibited an MIC of 0.62 μg/mL against M. tuberculosis, highlighting the potential for structural modifications to improve pharmacological profiles .

Q & A

Q. What are the common synthetic routes for 1-Nitro-3-(trifluoromethyl)dibenzo[b,d]thiophene?

The synthesis typically involves functionalization of the dibenzo[b,d]thiophene core. A key method is electrophilic aromatic substitution , where nitro and trifluoromethyl groups are introduced sequentially. For instance, dibenzo[b,d]thiophene 5-oxide can undergo nitration followed by trifluoromethylation using reagents like triflic anhydride . Another approach involves McMurry coupling to construct the thiophene ring system, as demonstrated in analogous dibenzothiophene derivatives . Post-functionalization steps, such as nitration via nitrobutadiene intermediates (e.g., 1-acetyl-1-nitro-4-phenyl-1,3-butadiene), may also be employed for nitro group installation .

Q. How is NMR spectroscopy utilized in characterizing this compound?

1H NMR is critical for confirming the structure and substituent positions. For example, the aromatic proton signals in dibenzo[b,d]thiophene derivatives are split into distinct multiplets due to the electron-withdrawing nitro and trifluoromethyl groups, which deshield adjacent protons. In CDCl3 at 500 MHz, the sulfoxide derivative (dibenzo[b,d]thiophene 5-oxide) shows characteristic downfield shifts for protons near the sulfonyl group . For the nitro-substituted analog, splitting patterns and integration ratios help verify regioselectivity.

Q. What are the primary applications of this compound in materials science?

The compound’s electron-deficient aromatic system makes it valuable in:

  • Photocatalysis : Derivatives like poly(dibenzothiophene-S,S-dioxide) exhibit visible-light absorption and electron transport properties, achieving hydrogen evolution rates up to 44.2 mmol h⁻¹ g⁻¹ when modified with phosphate electrolytes .
  • Desulfurization studies : Dibenzo[b,d]thiophene derivatives are model sulfur compounds for testing activated carbon adsorbents in fuel purification .

Advanced Research Questions

Q. How do the electron-withdrawing groups influence the photocatalytic activity of dibenzo[b,d]thiophene derivatives?

The nitro (-NO₂) and trifluoromethyl (-CF₃) groups enhance photocatalytic performance by:

  • Increasing electron deficiency , which improves charge separation and reduces recombination.
  • Modulating hydrophilicity , facilitating interaction with aqueous electrolytes (e.g., K2HPO4 in hydrogen evolution) .
  • Stabilizing radical intermediates during redox cycles, as shown in studies on sulfone-containing conjugated polymers .

Q. What strategies are employed to resolve contradictions in COX-1/COX-2 selectivity data for related compounds?

Discrepancies in cyclooxygenase (COX) binding affinities often arise from substituent positioning and assay conditions. Methodological approaches include:

  • Molecular docking simulations to analyze steric/electronic interactions between substituents (e.g., fluoro/alkyl groups) and COX active sites .
  • Comparative binding assays under standardized conditions (pH, temperature) to isolate substituent effects. For example, dibenzo[b,d]thiophene analogs with para-fluoro substituents showed higher COX-1 selectivity than meta-substituted variants .

Q. What methodological considerations are critical when designing desulfurization studies using activated carbons with this compound?

Key factors include:

  • Adsorbent preparation : Activated carbons must be chemically modified (e.g., NaOH treatment) to enhance porosity and sulfur affinity .
  • Competitive adsorption : Co-presence of aromatic hydrocarbons (e.g., n-hexane) requires selectivity studies via gas chromatography .
  • Regeneration protocols : Thermal or solvent-based regeneration efficiency must be quantified to assess economic viability .

Q. How are diazo-functionalized derivatives of this compound synthesized, and what hazards require mitigation?

Diazo groups are introduced via electrophilic diazo transfer using hypervalent iodine reagents or sulfonium salts. For example, 5-(1-diazo-2-ethoxy-2-oxoethyl)dibenzo[b,d]thiophenium triflate is synthesized by reacting dibenzo[b,d]thiophene 5-oxide with ethyl diazoacetate and triflic anhydride . Critical safety measures :

  • Conduct risk assessments for explosive diazo intermediates .
  • Use explosion-proof equipment and avoid open flames.
  • Perform reactions in a well-ventilated fume hood with secondary containment .

Data Contradiction Analysis

Q. How can conflicting data on photocatalytic hydrogen evolution rates be reconciled?

Discrepancies may arise from variations in:

  • Light source intensity : Standardize using calibrated solar simulators.
  • Electrolyte composition : Phosphate buffers (e.g., K2HPO4) enhance proton transfer compared to carbonates .
  • Catalyst morphology : Surface area and crystallinity differences (e.g., porous polymers vs. crystalline frameworks) require BET and XRD characterization .

Methodological Resources

  • Synthetic Protocols : Refer to Waldecker et al. (2019) for dibenzo[b,d]thiophene 5-oxide synthesis .
  • Safety Guidelines : Follow ACS Prudent Practices for hazard mitigation .
  • Computational Tools : Use Gaussian or AutoDock for COX binding simulations .

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